Differentiation from Lanthionine in Gelation: Differential Functional Impact on Protein Networks
In a head-to-head comparison of heat-induced egg white gelation, lanthionine (LAN) formation was found to be the primary determinant of gel hardness, while lysinoalanine (LAL) formation did not show a significant correlation. The study reported a strong correlation coefficient of 0.99 between gel hardness and LAN content, indicating a direct role in fortifying the protein network. In contrast, LAL crosslinks were also formed but did not contribute to this specific functional property under the tested conditions (130°C heating) [1]. This demonstrates that these two closely related crosslinkers have distinct, non-interchangeable roles in dictating the final material properties of processed proteins.
| Evidence Dimension | Correlation of crosslink content with gel hardness |
|---|---|
| Target Compound Data | No significant correlation with gel hardness |
| Comparator Or Baseline | Lanthionine: Correlation coefficient r = 0.99 with gel hardness |
| Quantified Difference | Lanthionine is the dominant functional crosslinker for gel hardness; LAL is not |
| Conditions | Egg white proteins heated to 130°C; gel texture analyzed |
Why This Matters
Procuring LAL·2HCl is essential for experiments designed to specifically study or quantify LAL crosslinks without the confounding functional effects of lanthionine.
- [1] Sato, K., et al. (2020). Effects of Lanthionine and Lysinoalanine on Heat-induced Gelation of Egg White. Food Science and Technology Research, 26(6), 789-795. View Source
